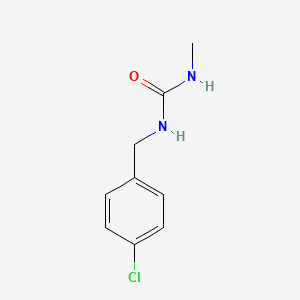![molecular formula C16H24N2O2 B5117126 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperazine derivative and can be synthesized through various methods.
Mécanisme D'action
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine works by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces the production of reactive oxygen species, which are involved in oxidative stress. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high degree of purity. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine is also stable under normal laboratory conditions and has a long shelf life. However, one major limitation of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine. One area of research is the development of new synthetic routes for 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine that are more efficient and environmentally friendly. Another area of research is the investigation of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine's potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine and its potential side effects.
Méthodes De Synthèse
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine can be synthesized through a condensation reaction between 4-ethylphenol and ethyl-4-(chlorocarbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-14-5-7-15(8-6-14)20-13-16(19)18-11-9-17(4-2)10-12-18/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHXMUAJNBZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
![N-(4-bromophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5117053.png)
![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![ethyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5117132.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)
![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)